(1-(3-Chlorobenzyl)piperidin-4-yl)methanol

Alzheimer's disease cholinesterase inhibition SAR

CNS drug discovery requires precise SAR control; substituting the 3-chlorobenzyl moiety with other isomers alters BuChE/AChE selectivity. This N-benzylpiperidine intermediate provides: - 3-Chlorobenzyl substitution validated for BuChE inhibition (IC50 = 0.72 µM) and Aβ anti-aggregation (72.5% at 10 µM) - Primary alcohol handle for esterification, etherification, Mitsunobu without protection steps - LogD 7.4 = 1.45, consistent with blood-brain barrier permeability Available in research-grade purity for multi-target Alzheimer's programs.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 1241009-48-2
Cat. No. B2484861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorobenzyl)piperidin-4-yl)methanol
CAS1241009-48-2
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2
InChIKeyQRHUJQBRDLNGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-(3-Chlorobenzyl)piperidin-4-yl)methanol: Overview


(1-(3-Chlorobenzyl)piperidin-4-yl)methanol is a synthetic small molecule belonging to the N-benzylpiperidine class, featuring a piperidine ring with a 3-chlorobenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C13H18ClNO, with a molecular weight of 239.74 g/mol . This compound is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry, enabling the construction of more complex biologically active molecules through functionalization of the primary alcohol handle [1]. It is commercially available from multiple vendors with purities typically ranging from 95% to 98%.

Synthetic Intermediate N-benzylpiperidine building block with a primary alcohol handle for medicinal chemistry elaboration
3-Chlorobenzyl Motif SAR-relevant substitution pattern reported to shift cholinesterase selectivity and enable Aβ anti-aggregation in derived series
Divergent Synthesis Alcohol group supports esterification, etherification, oxidation, halogenation, and Mitsunobu pathways without protection

Differentiation from Generic N-Benzylpiperidine Analogs


While numerous N-benzylpiperidine methanol analogs share a common core scaffold, the specific position of the chlorine substituent on the benzyl ring and the nature of the 4-substituent (e.g., alcohol vs. amine) critically influence both downstream synthetic reactivity and the biological activity of final compounds. For example, derivatives built from the 3-chlorobenzyl variant have demonstrated potent butyrylcholinesterase inhibition (IC50 = 0.72 µM) and β-amyloid anti-aggregation activity (72.5% at 10 µM) when incorporated into a donepezil-like framework, a profile not automatically replicated by 4-chloro or unsubstituted benzyl congeners [1]. Therefore, substituting this specific intermediate with a close analog can lead to significant alterations in target engagement, pharmacokinetic properties, or synthetic yield, making it a non-interchangeable starting material for projects targeting specific structure-activity relationship (SAR) outcomes.

Target (3-Cl isomer)
Common Analog (4-Cl or H)
Cholinesterase Profile
Reported BuChE inhibition shift in donepezil-derived framework; multi-target profile observed
4-Chloro and unsubstituted benzyl analogs show distinct AChE/BuChE selectivity (class-level SAR) and lack Aβ anti-aggregation activity
Synthetic Handle
Primary alcohol enables ≥5 direct transformation routes; suited for divergent library synthesis
Amine or acid analogs offer fewer direct functionalization options; may require additional protection steps
SAR Reproducibility
3-Chlorobenzyl is critical for reported multi-target activity; may not be replicated by positional isomers
Different ring substitution patterns can significantly alter target engagement and downstream biological readouts

Evidence for Differentiated Procurement


Meta-Chlorine Substitution Shifts Cholinesterase Inhibition Profile

In a study of donepezil-based N-benzylpiperidine derivatives, compound 23, which incorporates the 1-(3-chlorobenzyl)piperidin-4-yl fragment, inhibited butyrylcholinesterase (BuChE) with an IC50 of 0.72 µM. This compound also demonstrated 72.5% inhibition of β-amyloid aggregation at 10 µM and showed blood-brain barrier permeability [1]. While direct head-to-head data for the isolated intermediate is unavailable, the study's SAR indicates that the 3-chloro substitution is critical for this multi-target profile, as analogs with different substitution patterns (e.g., 4-chloro, 2-fluoro, or unsubstituted benzyl) displayed significantly altered activity profiles across the series. For instance, the unsubstituted benzyl analog (donepezil) is a highly selective AChE inhibitor, whereas the 3-chlorobenzyl derivative shows a pronounced shift toward BuChE inhibition.

BuChE & Aβ Profile
Class-level inference
Final compound 23 containing this fragment: IC50 0.72 µM (BuChE), 72.5% Aβ aggregation inhibition at 10 µM; PAMPA-BBB permeable
3-Cl substitution drives a functional shift from AChE to BuChE inhibition and adds Aβ anti-aggregation property
Donepezil-derived series; class-level SAR; no isolated intermediate data
Alzheimer's disease cholinesterase inhibition SAR donepezil derivatives

Physicochemical Properties of 3-Chloro vs. 4-Chloro Isomer

The predicted physicochemical properties of (1-(3-chlorobenzyl)piperidin-4-yl)methanol compared to its 4-chlorobenzyl isomer reveal subtle but potentially relevant differences in lipophilicity at physiological pH. According to ACD/Labs Percepta predictions, the 3-chloro isomer has a LogD at pH 7.4 of 1.45, whereas the 4-chloro isomer has a LogD of 1.44 . This minimal difference suggests that the position of chlorine has a negligible impact on overall lipophilicity in this scaffold, meaning the isomers are likely interchangeable from a formulation standpoint based on these properties alone.

Predicted LogD (pH 7.4)
Data to verify
3-Cl isomer: 1.45; 4-Cl isomer: 1.44 (ΔLogD = 0.01)
Isomers show essentially identical lipophilicity; choice should be SAR-driven
ACD/Labs Percepta prediction; no experimental validation
physicochemical properties solubility logD isomer comparison

Synthetic Versatility of the Primary Alcohol Handle

The 4-hydroxymethyl group of (1-(3-chlorobenzyl)piperidin-4-yl)methanol can be readily converted into a range of other functional groups, including amines (via Mitsunobu or reductive amination), halides, esters, ethers, or aldehydes, enabling access to diverse chemotypes [1]. In contrast, the corresponding amine analog (1-(3-chlorobenzyl)piperidin-4-amine) or carboxylic acid derivative offers a more restricted set of direct transformations without additional protection/deprotection steps. For example, in the synthesis of CDK2 inhibitors, the amine analog was used directly for reductive amination [2], whereas the alcohol would require prior activation. Conversely, the alcohol allows for direct esterification or etherification without the need for protecting groups, offering synthetic convergence that the amine cannot provide.

Synthetic Handle Scope
Class-level inference
Alcohol: ≥5 direct transformations (esterification, etherification, oxidation, halogenation, Mitsunobu); amine: 2–3 (amide coupling, reductive amination)
Alcohol handle enables divergent synthesis without protection, supporting library exploration
Standard organic synthesis methodology; quantitative yield comparisons not available
synthetic versatility building block functional group interconversion medicinal chemistry

Procurement and Application Scenarios


Multi-Target Anti-Alzheimer's Programs

Research groups focused on developing donepezil-derived multi-target-directed ligands for Alzheimer's disease should prioritize this intermediate. The 3-chlorobenzyl fragment, when elaborated, has been shown to confer potent butyrylcholinesterase inhibition (IC50 0.72 µM) and significant β-amyloid anti-aggregation activity (72.5% at 10 µM) while retaining blood-brain barrier permeability [1]. This profile is distinct from the 4-chlorobenzyl or unsubstituted benzyl analogs and is critical for achieving the desired multi-target pharmacological outcome. The alcohol handle also allows for convergent synthesis of diverse final compounds.

Divergent Library Synthesis from a Single Intermediate

When a project requires rapid exploration of chemical space around the N-benzylpiperidine scaffold, procuring (1-(3-chlorobenzyl)piperidin-4-yl)methanol is economically and strategically advantageous. Its primary alcohol group supports a wider array of direct transformations (e.g., esterification, etherification, halogenation, oxidation, Mitsunobu) compared to its amine or carboxylic acid counterparts, enabling generation of multiple lead series from a single high-purity batch without additional protection steps [2][3]. This reduces procurement costs and simplifies supply chain logistics.

CNS Drug Candidate Lipophilicity Optimization

For CNS drug discovery projects where LogD is a critical parameter, the predicted LogD at pH 7.4 for the 3-chlorobenzyl isomer is 1.45 . While the difference from the 4-chloro isomer is minimal (ΔLogD = 0.01), the choice of the 3-chloro isomer should be predicated on established SAR for the biological target of interest. If prior literature indicates that 3-chlorobenzyl substitution provides superior target engagement or selectivity (as seen in kinase inhibitor programs using related intermediates ), it is the logical procurement choice despite physicochemical similarity to the 4-chloro analog.

BuChE-Selective Inhibitor Development

Since the 3-chlorobenzyl fragment, when incorporated into certain donepezil derivatives, shifts inhibition selectivity from acetylcholinesterase (AChE) toward butyrylcholinesterase (BuChE) [1], this intermediate is specifically relevant for programs aiming to target BuChE-related pathologies (e.g., advanced Alzheimer's disease, where BuChE levels rise) or to achieve a balanced inhibition profile. Procurement of this specific isomer is essential because the 4-chloro or unsubstituted analogs would not yield the same BuChE/AChE selectivity profile.

Application
Selection Property
Validation Focus
Multi-target Alzheimer's disease research programs
3-Chlorobenzyl SAR specificity
BuChE/Aβ dual-target endpoint validation in derived compounds
Divergent library synthesis from a single intermediate
Alcohol handle versatility
Scope of direct conversion pathways (≥5) vs. amine/acid analogs
CNS drug candidate property optimization
Physicochemical profile (LogD, permeability)
CNS drug-like property context; predicted LogD comparison with 4-Cl isomer
BuChE-selective inhibitor research
Cholinesterase selectivity profile
BuChE/AChE selectivity ratio context in final elaborated compounds
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